molecular formula C10H9BrO2 B6255497 6-bromo-3-methyl-3,4-dihydro-1H-2-benzopyran-1-one CAS No. 1374357-85-3

6-bromo-3-methyl-3,4-dihydro-1H-2-benzopyran-1-one

Cat. No.: B6255497
CAS No.: 1374357-85-3
M. Wt: 241.1
InChI Key:
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Description

6-bromo-3-methyl-3,4-dihydro-1H-2-benzopyran-1-one is an organic compound belonging to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry. This compound, in particular, features a bromine atom at the 6th position and a methyl group at the 3rd position, making it a unique derivative of benzopyran.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3-methyl-3,4-dihydro-1H-2-benzopyran-1-one typically involves the bromination of 3-methyl-3,4-dihydro-1H-2-benzopyran-1-one. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like chloroform or carbon tetrachloride. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

6-bromo-3-methyl-3,4-dihydro-1H-2-benzopyran-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or alkanes.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide, thiourea, or sodium alkoxide in solvents like ethanol or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or tetrahydrofuran (THF).

Major Products

    Substitution: Formation of 6-amino-3-methyl-3,4-dihydro-1H-2-benzopyran-1-one or 6-alkoxy-3-methyl-3,4-dihydro-1H-2-benzopyran-1-one.

    Oxidation: Formation of 6-bromo-3-methyl-2-benzopyranone.

    Reduction: Formation of 6-bromo-3-methyl-3,4-dihydro-2-benzopyranol.

Scientific Research Applications

6-bromo-3-methyl-3,4-dihydro-1H-2-benzopyran-1-one has several applications in scientific research:

    Medicinal Chemistry: Used as a building block for the synthesis of various pharmacologically active compounds.

    Biological Studies: Investigated for its potential anti-inflammatory, antioxidant, and anticancer properties.

    Chemical Research: Utilized in the study of reaction mechanisms and the development of new synthetic methodologies.

    Industrial Applications: Employed in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-bromo-3-methyl-3,4-dihydro-1H-2-benzopyran-1-one involves its interaction with specific molecular targets and pathways. The bromine atom and the benzopyran core play crucial roles in its biological activity. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or oxidative stress, thereby exerting anti-inflammatory or antioxidant effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-3-methyl-3,4-dihydro-1H-2-benzopyran-1-one
  • 6-fluoro-3-methyl-3,4-dihydro-1H-2-benzopyran-1-one
  • 6-iodo-3-methyl-3,4-dihydro-1H-2-benzopyran-1-one

Uniqueness

6-bromo-3-methyl-3,4-dihydro-1H-2-benzopyran-1-one is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. Bromine is larger and more polarizable than chlorine or fluorine, which can lead to different interactions with biological targets and distinct pharmacological profiles.

Properties

CAS No.

1374357-85-3

Molecular Formula

C10H9BrO2

Molecular Weight

241.1

Purity

95

Origin of Product

United States

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